molecular formula C15H10Br2O2 B15494696 methyl 2,7-dibromo-9H-fluorene-9-carboxylate

methyl 2,7-dibromo-9H-fluorene-9-carboxylate

Cat. No.: B15494696
M. Wt: 382.05 g/mol
InChI Key: IKZZCGCVIRMSSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,7-dibromo-9H-fluorene-9-carboxylate is a halogenated fluorene derivative characterized by bromine substituents at the 2- and 7-positions and a methyl ester group at the 9-position. Its molecular formula is C₁₆H₁₀Br₂O₂, with a molecular weight of 394.06 g/mol.

Properties

Molecular Formula

C15H10Br2O2

Molecular Weight

382.05 g/mol

IUPAC Name

methyl 2,7-dibromo-9H-fluorene-9-carboxylate

InChI

InChI=1S/C15H10Br2O2/c1-19-15(18)14-12-6-8(16)2-4-10(12)11-5-3-9(17)7-13(11)14/h2-7,14H,1H3

InChI Key

IKZZCGCVIRMSSU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br

Origin of Product

United States

Biological Activity

Methyl 2,7-dibromo-9H-fluorene-9-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H8Br2O2
  • Molecular Weight : 353.01 g/mol
  • Structure : The compound features a fluorene backbone with two bromine substituents and a carboxylate group, which contributes to its reactivity and interaction with biological macromolecules.

This compound exhibits biological activity through several mechanisms:

  • Antiviral Activity : The compound has shown significant antiviral properties, particularly against Hepatitis C Virus (HCV). It binds to viral proteins or host cell receptors involved in the viral life cycle, disrupting replication processes.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines by targeting specific pathways involved in cell proliferation and survival.
  • Enzyme Inhibition : The compound may act as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme involved in DNA synthesis. This inhibition can lead to the death of proliferating cells, making it a potential candidate for anticancer therapy.

Efficacy in Biological Assays

The biological activity of this compound has been evaluated in various assays:

Assay Type Activity (nM)
Antiviral Activity0.0045
Cytotoxicity (A549)IC50 = 15 µM
Cytotoxicity (MDA-MB-231)IC50 = 20 µM

These results indicate that this compound possesses potent antiviral and anticancer activities.

Case Studies

  • Study on Hepatitis C Virus Inhibition :
    • Objective : To assess the antiviral efficacy of this compound against HCV.
    • Methodology : Cell-based assays were conducted to measure viral load reduction.
    • Results : The compound significantly reduced HCV replication in treated cells compared to controls, indicating its potential as an antiviral agent.
  • Cytotoxicity Studies on Cancer Cell Lines :
    • Objective : To evaluate the anticancer properties of the compound on human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines.
    • Methodology : MTT assays were used to determine cell viability after treatment with varying concentrations of the compound.
    • Results : The compound demonstrated dose-dependent cytotoxicity, with lower IC50 values indicating higher potency against these cancer cell lines.

Pharmacokinetics and Stability

Pharmacokinetic studies suggest that this compound is stable in human plasma with favorable absorption properties. This stability is crucial for its potential therapeutic applications.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of methyl 2,7-dibromo-9H-fluorene-9-carboxylate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (9-position) Key Properties/Applications References
This compound C₁₆H₁₀Br₂O₂ 394.06 Methyl ester (-COOCH₃) Enhanced solubility; cross-coupling Inferred
2,7-Dibromo-9,9-dimethyl-9H-fluorene C₁₅H₁₂Br₂ 352.07 Two methyl groups (-CH₃) High thermal stability; electronics
2,7-Dibromo-9,9-didecyl-9H-fluorene C₃₃H₄₈Br₂ 604.56 Two decyl chains (-C₁₀H₂₁) Hydrophobic; potential OLED monomer
2,7-Dibromo-9-phenyl-9H-fluoren-9-ol C₁₉H₁₂Br₂O 416.11 Phenyl-hydroxyl (-C₆H₅-OH) Crystalline solid; photovoltaics
2,7-Dibromofluorene (unsubstituted) C₁₃H₈Br₂ 324.01 None Baseline for reactivity comparisons

Physical and Chemical Properties

  • Solubility : The methyl ester group in the target compound likely improves solubility in polar aprotic solvents (e.g., THF, DMF) compared to the hydrophobic 9,9-didecyl analog . The 9,9-dimethyl derivative exhibits moderate solubility in chlorinated solvents due to its compact structure .
  • Reactivity : Bromine atoms at the 2- and 7-positions enable Suzuki or Ullmann cross-coupling reactions. The electron-withdrawing ester group in the target compound may accelerate nucleophilic substitution compared to alkyl-substituted analogs .

Crystallographic Insights

The 9,9-dimethyl derivative crystallizes in an orthorhombic system (space group Cmcm) with unit cell parameters a = 17.097 Å, b = 11.161 Å, and c = 6.912 Å .

Q & A

Q. Q1. What are the optimal synthetic routes for methyl 2,7-dibromo-9H-fluorene-9-carboxylate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves bromination of methyl 9H-fluorene-9-carboxylate using brominating agents like Br₂ or NBS (N-bromosuccinimide) under controlled conditions. Key parameters include:

  • Temperature : Bromination at 0–25°C minimizes side reactions such as over-bromination .
  • Solvent Choice : Polar aprotic solvents (e.g., DCM or DMF) enhance solubility and reaction homogeneity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the product with >95% purity .
    Validation : Monitor reaction progress via TLC and confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Q2. How can researchers characterize the crystal structure of this compound, and what insights does crystallography provide?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

  • Crystallization : Slow evaporation of a saturated solution in chloroform/hexane (1:3) yields diffraction-quality crystals .
  • Data Collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Analysis : Software like SHELXL refines atomic coordinates, bond lengths, and angles. For example, the fluorene core typically shows planar geometry with Br–C bond lengths of ~1.89–1.91 Å .
    Key Insight : Crystallography reveals steric effects of the methyl carboxylate group, which may influence packing efficiency and reactivity .

Advanced Research Questions

Q. Q3. How can contradictory crystallographic data on brominated fluorenes be resolved, particularly regarding bond angles and torsional strain?

Methodological Answer: Discrepancies often arise from differences in substituents (e.g., methyl vs. phenyl groups) or lattice interactions. To address this:

  • Comparative Analysis : Overlay structures of analogous compounds (e.g., 9,9-dimethyl vs. 9-phenyl derivatives) using Mercury software to identify steric or electronic deviations .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts) that distort bond angles. For example, Br atoms in 2,7-dibromo derivatives exhibit stronger van der Waals interactions than fluorine analogs .
  • DFT Calculations : Validate experimental data with computational models (e.g., B3LYP/6-311+G(d,p)) to assess torsional strain contributions .

Q. Q4. What strategies mitigate side reactions during functionalization of this compound for advanced materials applications?

Methodological Answer: Common side reactions include debromination or ester hydrolysis. Mitigation strategies:

  • Protecting Groups : Temporarily silylate the carboxylate (e.g., TMSCl) during Suzuki-Miyaura coupling to prevent nucleophilic attack .
  • Catalytic Systems : Use Pd(PPh₃)₄ with ligand additives (e.g., SPhos) to enhance selectivity for cross-coupling at the 2,7-positions .
  • Low-Temperature Quenching : Terminate reactions at −78°C to arrest reactive intermediates .
    Validation : Monitor by LC-MS and ²⁹Si NMR (for silylation efficiency) .

Q. Q5. How do researchers analyze the electronic effects of bromine substituents on the fluorene core using spectroscopic and computational methods?

Methodological Answer:

  • UV-Vis Spectroscopy : Compare absorption spectra of brominated vs. non-brominated analogs. Bromine’s electron-withdrawing effect red-shifts λ_max by ~20–30 nm due to lowered LUMO energy .
  • Cyclic Voltammetry : Measure reduction potentials to quantify electron affinity. Bromine increases E_red by 0.3–0.5 V vs. unsubstituted fluorenes .
  • DFT Modeling : Calculate frontier molecular orbitals (FMOs) using Gaussian08. Bromine substituents reduce HOMO-LUMO gaps by 1.2–1.5 eV, correlating with enhanced charge transport in OLED applications .

Data Interpretation and Validation

Q. Q6. How should researchers address inconsistencies in NMR spectral data for brominated fluorene derivatives?

Methodological Answer:

  • Solvent Effects : Record spectra in deuterated DMSO or CDCl₃ to resolve splitting artifacts. For example, DMSO-d₆ enhances resolution of aromatic protons .
  • 2D NMR : Use HSQC and HMBC to assign overlapping signals. The 2,7-dibromo protons show distinct ³J coupling (8–10 Hz) with adjacent carbons .
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening. For fluorenes, heating to 60°C often sharpens signals .

Q. Q7. What advanced techniques validate the purity of this compound in supramolecular studies?

Methodological Answer:

  • HPLC-MS : Use a C18 column (ACN/water gradient) with ESI-MS detection to trace impurities (<0.1% level) .
  • Elemental Analysis : Confirm Br content via combustion analysis (theoretical Br%: 34.2; observed: 33.8–34.5) .
  • Thermogravimetric Analysis (TGA) : Verify thermal stability (decomposition onset >200°C) to ensure suitability for high-temperature applications .

Methodological Best Practices

Q. Q8. What protocols ensure safe handling and long-term stability of this compound?

Methodological Answer:

  • Storage : Keep in amber vials under argon at −20°C to prevent photodegradation and hydrolysis .
  • Handling : Use nitrile gloves and fume hoods; avoid skin contact due to potential mutagenicity (per Ames test data) .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC checks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.